4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Overview
Description
4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of a thiadiazole ring, a chlorophenyl group, and a carboxylic acid functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chlorobenzoic acid and thiosemicarbazide as the primary starting materials.
Reaction Steps: The reaction involves the formation of a thiosemicarbazone intermediate, followed by cyclization under acidic conditions to form the thiadiazole ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be performed on the thiadiazole ring, although this is less common.
Substitution: The chlorophenyl group can participate in electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Typical reagents include halogens (e.g., Br₂) and Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acid derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Halogenated chlorophenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of thiadiazole derivatives with various biomolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For instance, in pharmaceutical applications, it may interact with enzymes or receptors, leading to biological responses. The specific mechanism would vary based on the context of its use.
Comparison with Similar Compounds
4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid: is structurally similar to other thiadiazole derivatives, such as 4-(2-chlorophenyl)-1,2,3-thiadiazole and 4-(2-chlorophenyl)-1,2,3-thiadiazole-5-sulfonic acid.
Uniqueness:
This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications
Properties
IUPAC Name |
4-(2-chlorophenyl)thiadiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S/c10-6-4-2-1-3-5(6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHSRSCVHVHLRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SN=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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